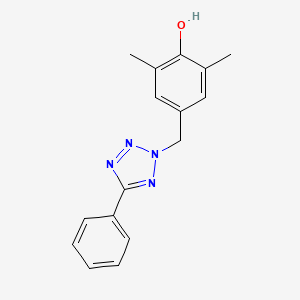![molecular formula C26H25F3N2O3 B11503056 2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11503056.png)
2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a trifluoromethoxy group, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions . The indole derivative is then subjected to further functionalization to introduce the trifluoromethoxy group and the aminoethyl side chain.
The final step involves the cyclization of the functionalized indole with a cyclohexenone derivative under basic conditions to form the desired compound. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve the yield and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and cyclohexenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogenation catalysts.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and compounds.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity. The cyclohexenone structure may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit similar biological activities.
Cyclohexenone Derivatives: Compounds such as cyclohexenone itself and its derivatives are structurally related and can undergo similar chemical reactions.
Trifluoromethoxy Compounds: Molecules containing the trifluoromethoxy group, such as certain pharmaceuticals and agrochemicals, share similar physicochemical properties.
Uniqueness
The uniqueness of 2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H25F3N2O3 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-[2-hydroxy-6-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]-4-phenylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C26H25F3N2O3/c1-15-20(21-14-19(34-26(27,28)29)8-9-22(21)31-15)10-11-30-23-12-18(17-6-4-3-5-7-17)13-24(33)25(23)16(2)32/h3-9,14,18,31,33H,10-13H2,1-2H3 |
InChI Key |
QXSYQHVIJQZKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN=C3CC(CC(=C3C(=O)C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B11502973.png)
![4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B11502976.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11502977.png)

![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11502990.png)
![4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11502997.png)
![5-[4-(Acetylamino)phenyl]-3-(2-hydroxy-3-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11503003.png)
![N-cyclohexyl-1-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11503030.png)
![3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11503039.png)
![5-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11503041.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B11503053.png)
![Ethanone, 2-(5,7-bisethylamino-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-ylsulfanyl)-1-(4-methoxyphenyl)-](/img/structure/B11503058.png)
![11-(furan-3-yl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503063.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11503071.png)
